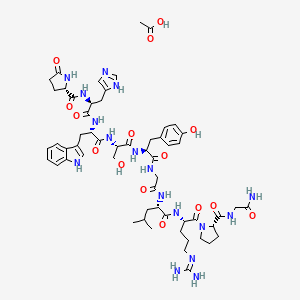
GSK2008607
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GSK2008607 is a novel competitive inhibitor of rTbIPMK with respect to Ins(1,4,5)P3.
Applications De Recherche Scientifique
Gene Set Enrichment Analysis
Gene Set Enrichment Analysis (GSEA) is an analytical method crucial for interpreting gene expression data. This approach is beneficial for understanding the biological significance of genome-wide expression profiles, including those potentially influenced by compounds like GSK2008607. GSEA focuses on gene sets sharing common functions or regulatory patterns, providing insights into various biological pathways and diseases, such as cancer (Subramanian et al., 2005).
Graph Signal Processing in Biomedical Data
Graph Signal Processing (GSP) has a significant role in handling data defined on irregular graph domains, like those found in biological datasets. GSP can be applied to process and analyze data from complex biological networks, possibly including those affected by GSK2008607. This method aids in understanding sensor network data, biological data, and their applications in various fields, including image processing and machine learning (Ortega et al., 2017).
Genome Sequence Archive for Diverse Data Types
The Genome Sequence Archive (GSA) is a repository for storing and sharing raw sequence data, including those related to GSK2008607. This database supports worldwide research activities and handles explosive data growth with diverse types, providing an essential resource for genomic studies. It offers an efficient platform for managing large-scale sequence data, which could include information on GSK2008607 and its genetic interactions (Chen et al., 2021).
Good Scientific Practice in Experimental Research
Good Scientific Practice (GSP) is crucial in experimental research, including studies involving GSK2008607. GSP encompasses standards and guidelines for technical competence and ethical considerations in research. This practice ensures the production of high-quality work and efficient sharing within the scientific community, which is essential for experimental studies involving new compounds (Niso et al., 2021).
FAIRer Biological Knowledge Networks
The FAIR principles (Findable, Accessible, Interoperable, and Reusable) are vital for managing data about genome-scale knowledge networks, potentially including GSK2008607. Implementing these principles enhances the search and access to interoperable and reusable biological knowledge. This approach is crucial for organizing and sharing data in a manner that facilitates scientific discovery and collaboration (Brandizi et al., 2018).
Propriétés
Numéro CAS |
1244644-50-5 |
|---|---|
Nom du produit |
GSK2008607 |
Formule moléculaire |
C31H28F3N7O3S2 |
Poids moléculaire |
667.73 |
Nom IUPAC |
2,6-Difluoro-N-[2-fluoro-3-[2-(1-methylethyl)-5-[2-[[6-(4-morpholinyl)-3-pyridinyl]amino]-4-pyrimidinyl]-4-thiazolyl]phenyl]-benzenesulfonamide |
InChI |
InChI=1S/C31H28F3N7O3S2/c1-18(2)30-39-27(20-5-3-8-23(26(20)34)40-46(42,43)29-21(32)6-4-7-22(29)33)28(45-30)24-11-12-35-31(38-24)37-19-9-10-25(36-17-19)41-13-15-44-16-14-41/h3-12,17-18,40H,13-16H2,1-2H3,(H,35,37,38) |
Clé InChI |
AEUDFMRQSRTMSH-UHFFFAOYSA-N |
SMILES |
O=S(C1=C(F)C=CC=C1F)(NC2=CC=CC(C3=C(C4=NC(NC5=CC=C(N6CCOCC6)N=C5)=NC=C4)SC(C(C)C)=N3)=C2F)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
GSK2008607 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[6-(2-Chloro-6-cyclopropylbenzoyl)imidazo[1,5-a]pyrimidin-8-yl]-2-hydroxybenzoic acid](/img/structure/B607692.png)
![4-[2-Amino-4-Ethyl-5-(1h-Indazol-5-Yl)pyridin-3-Yl]phenol](/img/structure/B607693.png)
![3-[4-(4-Methylpiperazin-1-Yl)phenyl]-9h-Pyrrolo[2,3-B:5,4-C']dipyridine-6-Carbonitrile](/img/structure/B607697.png)
![6-[[ethyl-(4-Fluorophenyl)amino]methyl]-2,3-Dihydro-1~{h}-Cyclopenta[3,4][1,3]thiazolo[1,4-~{a}]pyrimidin-8-One](/img/structure/B607698.png)
![N-[1-[3-(dimethylamino)-1-phenylpropyl]pyrazol-4-yl]-6,6-dimethyl-1,4,5,7-tetrahydroindazole-3-carboxamide](/img/structure/B607701.png)


![N-(5-(4-Acetylpiperazin-1-yl)pyridin-2-yl)-2-(2',3-dimethyl-[2,4'-bipyridin]-5-yl)acetamide](/img/structure/B607707.png)

![4-(2-(tert-Butyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2H-imidazol-4-yl)pyridine](/img/structure/B607712.png)
![(3S,5S,8R,9S,10S,13S,14S,17Z)-3-ethynyl-17-hydroxyimino-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B607714.png)
